molecular formula C15H9Cl4NO B11140749 (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide

(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B11140749
M. Wt: 361.0 g/mol
InChI Key: LXALDAOGQIAWGM-QHHAFSJGSA-N
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Description

(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2,4-dichloroaniline.

    Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with 2,4-dichloroaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Amide Formation: The imine intermediate undergoes a condensation reaction with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.

Medicine

    Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, particularly in cancer cells, where it can induce apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamine
  • (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enethioamide
  • (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enhydrazide

Uniqueness

(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide is unique due to its specific structural features, such as the presence of two 2,4-dichlorophenyl groups and the prop-2-enamide backbone. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H9Cl4NO

Molecular Weight

361.0 g/mol

IUPAC Name

(E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl4NO/c16-10-3-1-9(12(18)7-10)2-6-15(21)20-14-5-4-11(17)8-13(14)19/h1-8H,(H,20,21)/b6-2+

InChI Key

LXALDAOGQIAWGM-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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